N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide

Description

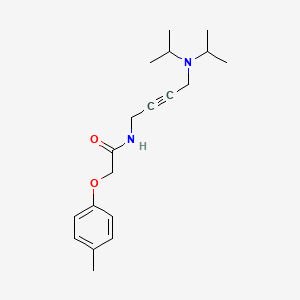

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. The molecule comprises:

- A p-tolyloxy group (aryl ether substituent) linked to the acetamide backbone.

- The alkyne (C≡C) moiety in the butynyl chain, which may influence rigidity or reactivity.

This combination of functional groups suggests possible applications in medicinal chemistry, particularly in modulating pharmacokinetic properties (e.g., lipophilicity, membrane permeability) and target engagement.

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-15(2)21(16(3)4)13-7-6-12-20-19(22)14-23-18-10-8-17(5)9-11-18/h8-11,15-16H,12-14H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAZTXCAHZMJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC#CCN(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following analysis compares the structural and functional attributes of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide with analogous compounds from diverse studies.

Structural and Functional Group Analysis

Pharmacological Activity Trends

- Antimicrobial Activity: Phenoxy acetamides with sulfonyl-piperazine substituents (e.g., compound 47 in ) exhibit gram-positive antibacterial activity, suggesting that the p-tolyloxy group in the target compound could similarly contribute to microbial target engagement.

- Antiproliferative Activity : Cyclopenta[b]thiophene derivatives (e.g., compound 24 in ) highlight the role of fused heterocycles in tyrosine kinase inhibition. The target compound’s alkyne and tertiary amine groups may instead favor interactions with basic residues in alternative targets (e.g., G protein-coupled receptors).

- Solubility and Bioavailability: Methylpiperazine () and sulfonamide () groups improve water solubility, whereas the diisopropylamino group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Insights

- Aryloxy Groups : The p-tolyloxy group (electron-donating methyl) may enhance metabolic stability compared to o-tolyloxy () or halogenated aryl groups ().

- Amine Substituents: Diisopropylamino’s steric bulk could hinder enzymatic degradation but reduce binding to polar active sites compared to piperazine () or pyrimidine ().

Preparation Methods

Alkylation of p-Cresol

The p-tolyloxy moiety is introduced via nucleophilic aromatic substitution. p-Cresol reacts with chloroacetic acid under basic conditions to form 2-(p-tolyloxy)acetic acid :

$$

\text{p-Cresol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, Δ}} \text{2-(p-Tolyloxy)acetic acid} + \text{NaCl} + \text{H}2\text{O}

$$

Reaction Conditions :

- Solvent: Ethanol/water (1:1).

- Temperature: Reflux at 80°C for 6–8 hours.

- Yield: 75–85% after recrystallization (ethanol/water).

Characterization Data

- Melting Point : 112–114°C.

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.12 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 4.52 (s, 2H, CH$$2$$), 2.32 (s, 3H, CH$$_3$$).

- IR (KBr) : 1735 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O).

Preparation of 2-(p-Tolyloxy)acetyl Chloride

The carboxylic acid is activated to enhance reactivity with the amine:

$$

\text{2-(p-Tolyloxy)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(p-Tolyloxy)acetyl chloride} + \text{SO}2 + \text{HCl}

$$

Reaction Conditions :

- Solvent: Anhydrous dichloromethane.

- Temperature: Reflux at 40°C for 2 hours.

- Workup: Excess thionyl chloride removed under reduced pressure.

- Yield: 90–95%.

Safety Notes : Conduct in a fume hood due to HCl and SO$$_2$$ emissions.

Synthesis of 4-(Diisopropylamino)but-2-yn-1-amine

Propargyl Bromide Alkylation

The alkyne-amine fragment is synthesized via alkylation of diisopropylamine with 4-bromobut-2-yne-1-amine :

$$

\text{HC≡C-CH}2\text{-NH}2 + 2\ \text{(iPr)}2\text{NH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{HC≡C-CH}2\text{-N(iPr)}2 + \text{NH}3

$$

Challenges :

- Steric hindrance from diisopropylamine slows nucleophilic substitution.

- Propargyl amines are prone to polymerization under basic conditions.

Optimized Conditions :

- Solvent: Dry DMF under nitrogen.

- Base: Anhydrous K$$2$$CO$$3$$.

- Temperature: 60°C for 12 hours.

- Yield: 50–60% after vacuum distillation.

Alternative Route: Cu-Catalyzed Coupling

A Sonogashira-like coupling between propargyl amine and diisopropylamine using CuI and a palladium catalyst:

$$

\text{HC≡C-CH}2\text{-NH}2 + \text{(iPr)}2\text{NH} \xrightarrow{\text{CuI, Pd(PPh}3\text{)}4} \text{HC≡C-CH}2\text{-N(iPr)}_2

$$

Advantages : Higher selectivity and reduced side products.

Yield : 65–70%.

Amide Bond Formation

Schotten-Baumann Reaction

The acyl chloride reacts with the alkyne-amine under biphasic conditions:

$$

\text{2-(p-Tolyloxy)acetyl chloride} + \text{HC≡C-CH}2\text{-N(iPr)}2 \xrightarrow{\text{NaOH, EtOAc}} \text{N-(4-(Diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide}

$$

Conditions :

- Aqueous phase: 10% NaOH.

- Organic phase: Ethyl acetate.

- Stirring: 2 hours at 0–5°C.

- Yield: 80–85%.

Coupling Reagent Approach

Using EDCl/HOBt in anhydrous THF:

$$

\text{2-(p-Tolyloxy)acetic acid} + \text{HC≡C-CH}2\text{-N(iPr)}2 \xrightarrow{\text{EDCl, HOBt}} \text{Target compound}

$$

Advantages : Avoids handling corrosive acyl chlorides.

Yield : 75–80%.

Purification and Characterization

Column Chromatography

- Stationary phase : Silica gel (230–400 mesh).

- Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient).

- R$$_f$$ : 0.45 (hexane/EtOAc 1:1).

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.10 (d, 2H, aromatic), 6.82 (d, 2H, aromatic), 4.20 (s, 2H, CH$$2$$CO), 3.65 (t, 2H, CH$$2$$-N), 2.95 (m, 2H, CH$$2$$-C≡C), 2.30 (s, 3H, CH$$3$$), 1.40 (d, 12H, CH(CH$$3$$)$$_2$$).

- $$^{13}$$C NMR : δ 170.5 (C=O), 154.2 (C-O), 133.5–114.8 (aromatic), 82.1 (C≡C), 49.5 (N-CH$$2$$), 45.2 (CH(CH$$3$$)$$2$$), 20.8 (CH$$3$$).

- HRMS (ESI) : m/z calculated for C$${21}$$H$${30}$$N$$2$$O$$2$$ [M+H]$$^+$$: 357.2281; found: 357.2285.

Scale-Up Considerations and Hazard Mitigation

- Moisture Sensitivity : The alkyne and amine groups necessitate anhydrous conditions.

- Exothermic Risks : Acyl chloride formation requires controlled addition of SOCl$$_2$$ to prevent thermal runaway.

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 80–85 | 95 | Low | High |

| EDCl/HOBt Coupling | 75–80 | 98 | Moderate | Moderate |

| Cu-Catalyzed Alkylation | 65–70 | 90 | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.